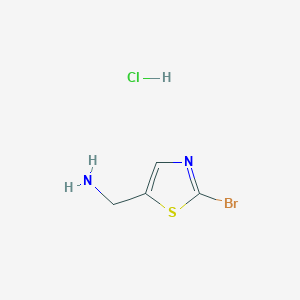

(2-Bromothiazol-5-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRZXJJIHNKMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Bromothiazol-5-yl)methanamine Hydrochloride for Advanced Chemical Synthesis

Abstract

(2-Bromothiazol-5-yl)methanamine hydrochloride is a highly versatile bifunctional building block, pivotal in the fields of medicinal chemistry and materials science. Its strategic importance is derived from the orthogonal reactivity of the primary aminomethyl group and the 2-bromo-substituted thiazole core. This guide provides an in-depth technical overview of its chemical properties, a validated synthesis protocol, comprehensive analytical characterization, and a discussion of its applications, with a particular focus on its role as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage the full synthetic potential of this compound.

Introduction: The Strategic Value of a Bifunctional Scaffold

The thiazole nucleus is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties and provides a rigid scaffold for the precise spatial orientation of functional groups. This compound emerges as a particularly valuable derivative, offering two distinct points for chemical elaboration: a nucleophilic primary amine and a carbon-bromine bond amenable to a wide range of cross-coupling reactions. This dual reactivity allows for the systematic and modular construction of complex molecular architectures, making it a sought-after intermediate in discovery and process chemistry. This guide will elucidate the fundamental characteristics and synthetic utility of this compound, providing a robust framework for its application in advanced chemical synthesis.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

Core Chemical Data

| Property | Value | Source |

| IUPAC Name | (2-bromothiazol-5-yl)methanamine;hydrochloride | PubChem |

| Synonyms | 2-Bromo-5-(aminomethyl)thiazole HCl | Commercial Suppliers |

| CAS Number | 1001413-46-2 | [1][2][3][4] |

| Molecular Formula | C4H6BrClN2S | PubChem |

| Molecular Weight | 229.53 g/mol | [1] |

| Appearance | White to off-white solid | Commercial Suppliers |

Predicted Physicochemical Parameters

| Property | Predicted Value |

| Boiling Point | 263.9 ± 15.0 °C (for free base) |

| Density | 1.782 ± 0.06 g/cm³ (for free base) |

| pKa | 11.83 ± 0.70 (for protonated amine) |

Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.

Solubility Profile

The hydrochloride salt form significantly influences the solubility profile of the parent amine, enhancing its solubility in polar protic solvents.

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Sparingly Soluble |

| Diethyl Ether | Insoluble |

General solubility observations based on the structure and salt form.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a plausible and efficient route.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the introduction of the aminomethyl group onto a pre-formed 2-bromothiazole scaffold. This can be achieved via the reduction of a nitrile or through a protected amine equivalent.

Figure 1. Retrosynthetic analysis for this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Bromo-5-cyanothiazole

This transformation can be achieved from 2-aminothiazole via a Sandmeyer-type reaction.

-

Diazotization: To a cooled (0-5 °C) solution of 2-aminothiazole in aqueous HBr, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Expertise & Experience: The slow, controlled addition of sodium nitrite at low temperatures is critical to prevent the decomposition of the unstable diazonium intermediate and minimize side reactions.

-

-

Cyanation: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with the cyanide.

-

Trustworthiness: The use of a Cu(I) catalyst is a well-established and reliable method for the Sandmeyer reaction, ensuring high conversion to the desired nitrile.

-

Step 2: Reduction of 2-Bromo-5-cyanothiazole to (2-Bromothiazol-5-yl)methanamine

The reduction of the nitrile to the primary amine is a key step.

-

Reduction: To a solution of 2-bromo-5-cyanothiazole in an anhydrous ether solvent (e.g., THF or diethyl ether), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until the nitrile is fully consumed (monitored by TLC or LC-MS).

-

Expertise & Experience: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

-

-

Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and concentrated under reduced pressure to yield the crude free amine.

-

Trustworthiness: The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the precipitation of granular aluminum salts that are easily removed by filtration.

-

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: The crude (2-Bromothiazol-5-yl)methanamine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound in high purity.

-

Expertise & Experience: The formation of the hydrochloride salt not only aids in purification by crystallization but also enhances the stability and shelf-life of the amine.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two functional groups, allowing for a wide range of selective transformations.

Reactions at the Aminomethyl Group

The primary amine is a versatile nucleophile and can undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Figure 2. Key reactions of the aminomethyl group.

Reactions at the 2-Bromo Position

The bromine atom on the electron-deficient thiazole ring is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or their esters to form C-C bonds.

-

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Figure 3. Important cross-coupling reactions at the 2-bromo position.

Application in Kinase Inhibitor Synthesis

This compound is a key building block in the synthesis of various kinase inhibitors.[5] For instance, it can be envisioned as a crucial intermediate in the synthesis of analogs of Dasatinib, a potent tyrosine kinase inhibitor. The aminomethyl group can be acylated with a substituted pyrimidine carboxylic acid, and the 2-bromo position can be subsequently functionalized via a cross-coupling reaction to introduce other diversity elements.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring proton (a singlet), the methylene protons adjacent to the amine (a singlet or a triplet depending on the exchange rate of the amine protons), and the amine protons (a broad singlet). The chemical shifts will be influenced by the solvent and the hydrochloride salt form.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three carbons of the thiazole ring and the methylene carbon. The carbon attached to the bromine will be significantly shifted.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should reveal the molecular ion peak corresponding to the free base, exhibiting the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the primary amine hydrochloride in the range of 3200-2800 cm⁻¹.

-

C-H stretching vibrations for the thiazole ring and the methylene group.

-

C=N and C=C stretching vibrations characteristic of the thiazole ring.

Safety, Handling, and Storage

Prudent laboratory practices are essential when working with this compound.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

-

Handling: The compound should be handled in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[5]

-

Toxicity: While specific toxicological data is limited, the compound should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a synthetically enabling building block with significant potential in drug discovery and materials science. Its well-defined and orthogonal reactivity, coupled with the biological relevance of the thiazole scaffold, makes it an invaluable tool for the creation of novel molecular entities. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and its diverse applications, empowering researchers to confidently and effectively incorporate this versatile intermediate into their synthetic endeavors.

References

An In-Depth Technical Guide to (2-Bromothiazol-5-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of (2-Bromothiazol-5-yl)methanamine hydrochloride (CAS No. 1001413-46-2), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic specifications to explore its strategic value, synthesis logic, and application in creating sophisticated therapeutic agents, grounded in established chemical principles and recent scientific literature.

Introduction: The Strategic Importance of the 2-Bromothiazole Moiety

This compound is a bifunctional reagent of significant interest in medicinal chemistry. Its structure combines a primary amine on a methylene spacer at the 5-position and a bromine atom at the 2-position of a thiazole ring. This specific arrangement is not coincidental; it is a deliberately designed scaffold that offers chemists a powerful toolkit for molecular elaboration.

-

The Thiazole Core: Thiazole is a well-established "pharmacophore," a structural unit common in many biologically active compounds and approved drugs.[1] It is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and pi-stacking interactions with biological targets.

-

The Bromine Handle (C2-Position): The bromine atom is an excellent synthetic handle. It is a prime leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the chemical space around the core, a process central to Structure-Activity Relationship (SAR) studies.

-

The Methanamine Group (C5-Position): The primary amine provides a nucleophilic center and a basic handle, ideal for forming amides, sulfonamides, ureas, and other functional groups. This position is often exploited to connect to other fragments of a molecule or to introduce functionalities that can interact with specific residues in a protein's binding pocket, such as forming salt bridges with acidic amino acids like aspartate or glutamate.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable reagent for routine laboratory use.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical properties is the foundation of its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1001413-46-2 | [2] |

| Molecular Formula | C₄H₆BrClN₂S | |

| Molecular Weight | 245.53 g/mol | |

| Appearance | Typically an off-white to light yellow solid | Supplier Data |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [3] |

While detailed, publicly available spectra for this specific salt are limited, the expected spectroscopic signatures would include:

-

¹H NMR: Signals corresponding to the methylene protons (CH₂) adjacent to the amine, a proton on the thiazole ring, and a broad signal for the amine protons (which may exchange with D₂O).

-

¹³C NMR: Resonances for the two distinct carbons of the thiazole ring, the methylene carbon, and the carbon atom bearing the bromine.

-

Mass Spec (ESI+): An isotopic pattern for the free base (C₄H₅BrN₂S) characteristic of a single bromine atom, with a prominent M+H⁺ peak at approximately m/z 193/195.

Synthesis and Workflow Logic

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary, a logical and commonly employed synthetic strategy involves the bromination of a suitable thiazole precursor followed by functional group manipulation to install the aminomethyl group.

A plausible synthetic route starts from 2-aminothiazole, a readily available commercial starting material.

Experimental Protocol: A Representative Synthesis

Step 1: Bromination of 2-Aminothiazole

-

Causality: The first critical step is the regioselective installation of bromine at the 5-position. 2-Aminothiazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid allows for selective bromination at the C5 position, which is sterically accessible and electronically activated.[4]

-

Protocol:

-

Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid at 0°C.

-

Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise, maintaining the temperature below 5°C.[5]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product, 2-amino-5-bromothiazole, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.[4][5]

-

Step 2: Subsequent Functionalization (Conceptual) From 2-amino-5-bromothiazole, a multi-step sequence would be required to arrive at the target molecule. This would conceptually involve:

-

Protecting the 2-amino group if it interferes with subsequent steps.

-

Introducing a one-carbon unit at the 5-position that can be converted to the aminomethyl group. This could be achieved via various methods, such as a Vilsmeier-Haack formylation to install an aldehyde, followed by reductive amination. Alternatively, cyanation followed by reduction would also yield the desired aminomethyl group.

-

Final Deprotection and Salt Formation: Removal of any protecting groups and treatment with hydrochloric acid would yield the final product, this compound.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a strategic intermediate. The 2-aminothiazole scaffold, a close relative, is a "privileged" structure found in numerous kinase inhibitors, including the blockbuster drug Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor. This highlights the utility of the thiazole core in targeting the ATP-binding site of kinases.

Case Study: Role in the Synthesis of Novel Kinase Inhibitors

Compounds based on bromothiazole derivatives are actively investigated as inhibitors for various kinases involved in diseases like cancer and inflammation.[6][7][8] For example, derivatives of 2-bromothiazole have been used to synthesize inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and cancer.[6][7]

Logical Application Workflow: A medicinal chemist would utilize this compound in the following manner:

-

Amide Coupling: The primary amine at the C5 position is reacted with a carboxylic acid-containing fragment (Fragment A) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This forms a stable amide bond, linking the thiazole core to another part of the target molecule.

-

Cross-Coupling: The bromine at the C2 position is then subjected to a Suzuki or similar cross-coupling reaction with a boronic acid or ester (Fragment B). This step introduces a crucial (hetero)aryl group that often serves to anchor the inhibitor in a specific pocket of the kinase active site.

This modular approach allows for the rapid synthesis of a library of compounds by varying Fragment A and Fragment B, enabling an efficient search for potent and selective inhibitors.

Illustrative Reaction Scheme

Caption: Modular synthesis strategy using the title compound.

Safety, Handling, and Storage

As with all laboratory reagents, proper handling is paramount.

-

Safety: this compound is an irritant. Users should consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[3]

Conclusion

This compound is far more than a simple chemical. It is a strategically designed building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its dual functionality—a nucleophilic amine for chain extension and a bromine atom for sophisticated cross-coupling—makes it an invaluable tool in the iterative process of drug design and optimization, particularly in the highly competitive field of kinase inhibitor development.

References

- 1. mdpi.com [mdpi.com]

- 2. 1001413-46-2 | CAS DataBase [m.chemicalbook.com]

- 3. (2-Bromothiazol-5-yl)methanamine [myskinrecipes.com]

- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 5. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]

- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (2-Bromothiazol-5-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synergistic application of modern analytical techniques. We will explore the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. The guide will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography, presenting detailed methodologies and data interpretation strategies.

Introduction: The Imperative of Unambiguous Structure Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of pharmaceutical development, even minor ambiguities in molecular architecture can lead to significant differences in efficacy, toxicity, and patentability. This compound, as a member of the aminothiazole class, represents a scaffold with potential therapeutic applications.[1][2] Therefore, its unambiguous structural verification is not merely a procedural step but a foundational requirement for any further investigation.

This guide will navigate the multi-technique approach required for the complete structural characterization of this molecule. We will move from confirming the molecular formula and identifying functional groups to mapping the precise connectivity of atoms and, ultimately, determining its three-dimensional arrangement in the solid state.

Foundational Analysis: Mass Spectrometry and Elemental Analysis

The initial step in elucidating the structure of a novel compound is to determine its molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₄H₆BrClN₂S), the expected molecular weight of the free base (C₄H₅BrN₂S) is approximately 192.95 g/mol .

Expected Observations: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation: A dilute solution of the free base of (2-Bromothiazol-5-yl)methanamine is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer capable of electron ionization is used.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. The resulting ions are accelerated and separated based on their m/z ratio.

-

Data Analysis: The spectrum is analyzed for the molecular ion peaks and their isotopic pattern to confirm the presence of bromine.

Table 1: Expected Isotopic Distribution for the Molecular Ion of (2-Bromothiazol-5-yl)methanamine

| Ion | Calculated m/z | Relative Abundance |

| [C₄H₅⁷⁹BrN₂S]⁺ | ~192.95 | ~100% |

| [C₄H₅⁸¹BrN₂S]⁺ | ~194.95 | ~97.5% |

Fragmentation Pattern: Electron ionization is a "hard" ionization technique that causes fragmentation of the molecular ion.[4] The fragmentation pattern provides valuable structural information. For primary amines, a characteristic fragmentation is the alpha-cleavage, leading to the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation.[5][6] The presence of an odd-numbered molecular ion peak is also indicative of a compound containing an odd number of nitrogen atoms, a principle known as the Nitrogen Rule.[5][6]

Unveiling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, we expect to see signals corresponding to the thiazole ring proton, the methylene protons, and the ammonium protons.

Experimental Protocol: ¹H NMR of an Amine Hydrochloride

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.[8][9] The choice of solvent is critical; DMSO-d₆ is often preferred for amine hydrochlorides as it can solubilize the salt and allows for the observation of exchangeable N-H protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay to ensure accurate integration.

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the proton signals.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Thiazole H | ~7.5 - 8.0 | Singlet | 1H | The proton on the thiazole ring is in an electron-deficient environment. |

| Methylene (-CH₂-) | ~4.0 - 4.5 | Singlet (or broad singlet) | 2H | Adjacent to the electron-withdrawing thiazole ring and the ammonium group. |

| Ammonium (-NH₃⁺) | ~8.0 - 9.0 (broad) | Broad Singlet | 3H | Exchangeable protons of the ammonium salt, often appear as a broad signal. |

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[8]

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Assign the carbon signals based on their chemical shifts.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=N (Thiazole C2) | ~160 - 170 | Carbon double-bonded to nitrogen and single-bonded to sulfur and bromine. |

| C-Br (Thiazole C5) | ~110 - 120 | Carbon single-bonded to bromine. |

| C-H (Thiazole C4) | ~120 - 130 | Protonated carbon on the thiazole ring. |

| Methylene (-CH₂-) | ~40 - 50 | Aliphatic carbon attached to the thiazole ring and the nitrogen. |

Advanced 2D NMR Techniques

To confirm the assignments from 1D NMR and to establish definitive connectivity, a suite of 2D NMR experiments should be performed.[10][11][12]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. For this molecule, it would primarily confirm the absence of coupling for the singlet signals.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would definitively link the thiazole proton signal to its corresponding carbon signal and the methylene proton signal to its carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations should be observed between the methylene protons and the C4 and C5 carbons of the thiazole ring.

Diagram 1: Key Expected HMBC Correlations

Caption: Expected HMBC correlations for structural confirmation.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7] For an amine hydrochloride, the IR spectrum will have characteristic bands for the ammonium group, the aromatic thiazole ring, and the C-Br bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[13] This method requires minimal sample preparation and is suitable for hydrochloride salts.[8]

-

Data Acquisition: The FTIR spectrum is recorded. A background spectrum of the empty ATR crystal should be taken first.

-

Data Analysis: The absorption bands are assigned to specific functional groups.

Table 2: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| -NH₃⁺ stretch | 3200 - 2800 (broad) | Stretching vibrations of the ammonium group.[8] |

| C-H stretch (aromatic) | ~3100 | Stretching of the C-H bond on the thiazole ring. |

| C=N stretch (thiazole) | ~1620 | Stretching of the carbon-nitrogen double bond in the ring. |

| N-H bend (ammonium) | ~1600 - 1500 | Bending vibrations of the ammonium group. |

| C=C stretch (thiazole) | ~1500 - 1400 | Stretching of the carbon-carbon double bonds in the ring. |

| C-Br stretch | Below 700 | Stretching of the carbon-bromine bond. |

The broadness of the -NH₃⁺ stretching band is a key indicator of the hydrochloride salt form.[8]

The Definitive Structure: Single-Crystal X-ray Crystallography

Rationale: While spectroscopic methods provide excellent information about molecular connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[16][17]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.[16][17][18]

Expected Structural Features: The crystal structure would confirm the connectivity established by NMR and would provide precise measurements of the thiazole ring geometry. It would also reveal the hydrogen bonding network involving the ammonium group and the chloride anion, as well as any intermolecular interactions involving the bromine and sulfur atoms.

Diagram 2: Workflow for Structure Elucidation

Caption: Integrated workflow for structure elucidation.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound requires a multi-faceted analytical approach where each technique provides a piece of the puzzle. The data from mass spectrometry, NMR, and FTIR are synergistic, with each method corroborating the findings of the others. The final, unambiguous confirmation is provided by single-crystal X-ray crystallography. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can confidently and accurately determine the structure of this and other novel chemical entities, ensuring a solid foundation for further research and development.

References

- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uni-saarland.de [uni-saarland.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: (2-Bromothiazol-5-yl)methanamine Hydrochloride

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic candidates are built. The journey from a promising molecular design to a clinically viable drug is paved with data—precise, reproducible, and, above all, trustworthy. This guide is dedicated to the comprehensive spectroscopic analysis of (2-Bromothiazol-5-yl)methanamine hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. Its structural motifs are prevalent in a range of biologically active compounds, making a deep understanding of its analytical signature crucial for researchers in the field.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior application scientist tasked with the complete elucidation of a new compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not merely as data acquisition exercises, but as interconnected tools for piecing together the molecular puzzle. The causality behind experimental choices, the interpretation of the resulting data, and the integration of these findings into a cohesive structural confirmation will be our guiding principles.

The Subject Molecule: Structure and Significance

This compound is a salt of a primary amine attached to a 2-bromothiazole core. The thiazole ring is a common scaffold in pharmaceuticals, known for its diverse biological activities. The presence of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the aminomethyl group offers a site for amide bond formation or other nucleophilic additions. The hydrochloride salt form is typical for amine-containing drug candidates, often improving stability and aqueous solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical in ¹H NMR. For a hydrochloride salt of an amine, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the salt, and its residual proton signal does not interfere with the regions where our compound's signals are expected. Furthermore, the acidic protons of the ammonium group and any exchangeable protons will be observable in DMSO-d₆.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 16 (to achieve a good signal-to-noise ratio).

-

Relaxation Delay: 2 seconds (to allow for full relaxation of the protons).

-

Pulse Width: Calibrated 90° pulse.

-

Spectral Width: -2 to 12 ppm.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Data Presentation and Interpretation:

Based on the analysis of structurally similar compounds, the following ¹H NMR data are predicted for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.95 | Singlet | 1H | Thiazole H-4 |

| ~4.30 | Singlet | 2H | -CH₂- |

Causality in Interpretation:

-

-NH₃⁺ Protons (~8.60 ppm): The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and will appear as a broad singlet due to rapid exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.

-

Thiazole H-4 Proton (~7.95 ppm): The single proton on the thiazole ring is in an electron-deficient environment, flanked by a sulfur atom and a carbon double-bonded to nitrogen, leading to a downfield chemical shift. Its singlet multiplicity is due to the absence of adjacent protons. This is consistent with the observed chemical shift of the H-4 proton in 2-bromothiazole itself, which appears around 7.6 ppm[1][2].

-

Methylene (-CH₂-) Protons (~4.30 ppm): These protons are adjacent to the electron-withdrawing thiazole ring and the positively charged ammonium group, causing them to be deshielded and appear at a relatively downfield position for a methylene group.

Visualization of ¹H NMR Assignments:

Caption: Predicted ¹H NMR assignments for the key protons.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a map of the carbon framework of the molecule. A proton-decoupled ¹³C NMR experiment is standard, giving a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: 100 MHz ¹³C NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Experiment: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

-

Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Data Presentation and Interpretation:

The predicted ¹³C NMR chemical shifts are summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Thiazole C-2 |

| ~145 | Thiazole C-5 |

| ~125 | Thiazole C-4 |

| ~40 | -CH₂- |

Causality in Interpretation:

-

Thiazole C-2 (~148 ppm): This carbon is directly attached to the electronegative bromine and nitrogen atoms, causing a significant downfield shift.

-

Thiazole C-5 (~145 ppm): This carbon is part of the C=N bond and is attached to the aminomethyl group, also resulting in a downfield shift.

-

Thiazole C-4 (~125 ppm): This carbon, bonded to a hydrogen, is less deshielded than the other thiazole carbons.

-

Methylene -CH₂- (~40 ppm): This aliphatic carbon is shifted downfield from a typical alkane due to the influence of the adjacent thiazole ring and ammonium group.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For a solid sample like a hydrochloride salt, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation:

The predicted key IR absorption bands are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 2800 | N-H stretch | -NH₃⁺ |

| ~3050 | C-H stretch | Aromatic C-H (thiazole) |

| ~2950 | C-H stretch | Aliphatic C-H (-CH₂-) |

| ~1600 | N-H bend | -NH₃⁺ |

| ~1550, 1450 | C=N, C=C stretch | Thiazole ring |

| ~750 | C-Br stretch | Bromo group |

Causality in Interpretation:

-

-NH₃⁺ Vibrations: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The bending vibration around 1600 cm⁻¹ is also a hallmark of this group.

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1550-1450 cm⁻¹ region. The C-H stretch of the proton on the ring will be at a higher frequency, typical for aromatic C-H bonds.

-

C-Br Stretch: The vibration of the carbon-bromine bond is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts, as it often produces a prominent protonated molecular ion.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to aid ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI (+ESI).

-

Mass Range: m/z 50 - 500.

-

-

Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Data Presentation and Interpretation:

The predicted mass spectral data are as follows.

| m/z | Interpretation |

| 193/195 | [M+H]⁺ (free base) |

| 176/178 | [M+H - NH₃]⁺ |

Causality in Interpretation:

-

Isotopic Pattern of Bromine: A key feature will be the presence of two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing bromine. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

-

Molecular Ion: In positive ESI mode, the spectrum will show the protonated molecular ion of the free base, [C₄H₅BrN₂S + H]⁺, at m/z 193 and 195.

-

Fragmentation: A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 176 and 178.

Visualization of Mass Spectrometry Fragmentation:

Caption: Predicted primary fragmentation pathway in ESI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of the key functional groups, particularly the ammonium and thiazole moieties. Finally, high-resolution mass spectrometry verifies the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a definitive marker. This comprehensive spectroscopic blueprint provides researchers with the necessary analytical foundation to confidently utilize this important building block in their synthetic and drug discovery endeavors.

References

synthesis of (2-Bromothiazol-5-yl)methanamine hydrochloride starting materials

An In-depth Technical Guide to the Synthesis of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Introduction

(2-Bromothiazol-5-yl)methanamine and its hydrochloride salt are pivotal building blocks in modern synthetic chemistry. The unique arrangement of a reactive bromine atom, a versatile thiazole core, and a primary amine functional group makes this compound a highly sought-after intermediate. It is prominently featured in the synthesis of kinase inhibitors for targeted cancer therapies and in the development of novel crop protection agents.[1] The strategic importance of this molecule necessitates robust, scalable, and well-understood synthetic routes.

This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, compare the merits of different pathways, and offer field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating protocols grounded in established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary and industrially relevant pathways to the target molecule. The final step in both routes is the straightforward protonation of the free amine with hydrochloric acid. The core challenge lies in the efficient construction of the (2-Bromothiazol-5-yl)methanamine intermediate. Our disconnections lead to two key precursors: an aldehyde for reductive amination or a halomethyl derivative for nucleophilic substitution.

References

An In-Depth Technical Guide to the Solubility and Stability of (2-Bromothiazol-5-yl)methanamine Hydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical properties of (2-Bromothiazol-5-yl)methanamine hydrochloride (CAS Number: 1001413-46-2), a key building block in modern medicinal chemistry.[1] Recognizing the critical role that solubility and stability play in the journey from discovery to formulation, this document offers not just data, but the strategic rationale behind its acquisition. It is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in relevant experimental and physiological systems.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.[2][3] The presence of a bromine atom and a methanamine hydrochloride group provides versatile handles for synthetic elaboration, making it a valuable intermediate for constructing diverse chemical libraries.[4][5] However, the very features that make this molecule synthetically attractive—the reactive brominated heterocyclic ring and the primary amine—also pose potential challenges to its solubility and stability.

A thorough understanding of these properties is not merely academic; it is a prerequisite for successful drug development. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[6] This guide will therefore equip the user with the necessary knowledge and protocols to de-risk their research and development programs by thoroughly characterizing the solubility and stability of this important molecule.

Solubility Profile: A Foundation for Formulation and Biological Testing

The hydrochloride salt form of this amine is intended to enhance aqueous solubility. However, the overall solubility is a balance between the salt's ionic character and the lipophilicity of the bromothiazole core. Predicting solubility with high accuracy remains a challenge, making experimental determination essential.[7][8][9]

Theoretical Considerations

The "like dissolves like" principle suggests that the polarity of this compound will dictate its solubility in various solvents.[10] As a hydrochloride salt, it is expected to have appreciable solubility in polar protic solvents like water and alcohols. Its solubility in less polar organic solvents is likely to be limited. The pH of aqueous media will also play a critical role; the protonated amine is more water-soluble, and its solubility is expected to decrease as the pH approaches and surpasses its pKa, leading to the precipitation of the free base.

Experimental Determination of Thermodynamic Solubility

The shake-flask method remains the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[11]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH < 7) | High | Hydrochloride salt form, polar protic solvent. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Moderate to High | Salt form, but potential for common ion effects or pH-dependent solubility changes. |

| Methanol | High | Polar protic solvent. |

| Ethanol | Moderate | Polar protic solvent, but less polar than methanol. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, good for many organic compounds.[12] |

| Acetonitrile (ACN) | Low to Moderate | Polar aprotic solvent, but generally less effective for salts. |

| Dichloromethane (DCM) | Very Low | Non-polar aprotic solvent. |

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for more rigorous separation.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is reported in mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The stability of a drug candidate is a critical quality attribute that affects its safety, efficacy, and shelf-life.[6] Forced degradation studies, or stress testing, are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[13][14]

Potential Degradation Pathways

Given its structure, this compound may be susceptible to several degradation mechanisms:

-

Hydrolysis: The thiazole ring, while aromatic, can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The sulfur atom in the thiazole ring and the primary amine could be sites for oxidation.

-

Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, particularly UV radiation.

-

Thermal Degradation: Elevated temperatures can promote decomposition.

The bromine substituent may also influence reactivity, potentially participating in nucleophilic substitution reactions under certain conditions.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[13][14] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without completely destroying the molecule.[13]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | To assess stability in acidic environments.[13] |

| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | To evaluate stability in alkaline conditions.[13] |

| Oxidation | 3% H₂O₂, room temperature | To investigate susceptibility to oxidative degradation.[15] |

| Thermal | 80°C, solid state and in solution | To determine the effect of heat on the compound. |

| Photostability | ICH Q1B compliant light source (UV/Vis) | To assess light sensitivity.[13] |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media. For thermal and photostability of the solid, weigh the compound into suitable containers.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 2, 4, 8, 24 hours). A control sample, protected from the stress condition, should be analyzed concurrently.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze all samples, including the control, using a stability-indicating analytical method (see Section 4).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, or excipients.[16] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Key Principles of Method Development

The goal is to achieve adequate chromatographic resolution between the parent compound and all potential degradation products. This is typically achieved by optimizing:

-

Column Chemistry: A C18 stationary phase is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is common. Gradient elution is often necessary to resolve both early and late-eluting impurities.

-

pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like this compound.

-

Detection Wavelength: The UV detector should be set to a wavelength where the parent compound and its impurities have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Suggested Starting HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: 238 nm (based on a study of a thiazole derivative[15])

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be tested with samples from the forced degradation study. If co-elution is observed, the gradient, pH, or organic modifier should be adjusted to improve resolution.

Handling and Storage Recommendations

Based on the physicochemical properties of similar brominated heterocyclic compounds and amine hydrochlorides, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1] For long-term storage, refrigeration (2-8°C) is advisable.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound of significant interest in pharmaceutical research. While specific public data on its solubility and stability are scarce, this guide provides the scientific rationale and detailed experimental protocols necessary for any researcher to thoroughly characterize these critical parameters. By systematically evaluating solubility in various media and probing for potential degradation pathways through forced degradation studies, scientists can build a robust data package. This information is invaluable for guiding synthetic strategies, designing appropriate formulations, and ensuring the development of safe and effective new medicines.

References

- 1. 1001413-46-2|this compound|BLD Pharm [bldpharm.com]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. researchgate.net [researchgate.net]

- 16. (2-Bromo-5-phenylthiazol-4-yl)methanamine|BLD Pharm [bldpharm.com]

A Technical Guide to the Theoretical Exploration of Bromothiazole Derivatives in Drug Discovery

This guide provides an in-depth exploration of the theoretical and computational methodologies pivotal to the research and development of bromothiazole derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the core principles and practical applications of computational techniques that accelerate the discovery of novel therapeutics. We will delve into the causality behind experimental choices, offering field-proven insights into the application of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis in the context of bromothiazole scaffolds.

Introduction: The Significance of the Bromothiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The introduction of a bromine atom onto this scaffold—creating bromothiazole derivatives—offers unique physicochemical properties that can be exploited for therapeutic advantage. Bromine, as a halogen, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor interactions. These derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Theoretical studies provide a powerful lens to understand and predict the behavior of these molecules at an atomic level, guiding the rational design of more potent and selective drug candidates. By simulating molecular properties and interactions, we can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening.

PART 1: Foundational Theoretical Methods

A robust theoretical investigation of bromothiazole derivatives hinges on a multi-faceted computational approach. The primary pillars of this approach are Density Functional Theory (DFT) for understanding intrinsic molecular properties, Molecular Docking for predicting binding interactions, and Quantitative Structure-Activity Relationship (QSAR) for correlating chemical structure with biological activity.

Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6][7] It has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency.[6] For bromothiazole derivatives, DFT is instrumental in calculating a range of molecular properties that govern their reactivity and interactions.

Key DFT Applications for Bromothiazole Derivatives:

-

Geometric Optimization: Determining the most stable 3D conformation of the molecule.

-

Vibrational Analysis: Predicting infrared (IR) and Raman spectra to confirm the stability of the optimized geometry and for comparison with experimental data.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[8][9]

-

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to identify electrophilic and nucleophilic sites, which is critical for predicting non-covalent interactions like hydrogen and halogen bonds.[6][8]

-

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and hyperconjugative interactions within the molecule.[6]

-

Calculation of Reactivity Descriptors: Quantifying global reactivity through indices such as chemical hardness, softness, electronegativity, and the electrophilicity index.[8]

Visualizing the DFT Workflow:

Caption: A typical workflow for DFT analysis of a bromothiazole derivative.

Experimental Protocol: DFT Calculation of a Bromothiazole Derivative

-

Structure Preparation: Draw the 2D structure of the bromothiazole derivative using a molecular editor and convert it to a 3D structure.

-

Input File Generation: Create an input file for a computational chemistry software package (e.g., Gaussian, ORCA).

-

Method and Basis Set Selection: Choose a suitable DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set.[8][9]

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Calculation: Perform a single-point energy calculation using the optimized geometry to obtain detailed electronic properties, such as molecular orbitals and Mulliken charges.

-

Analysis of Results: Analyze the output files to extract information on the HOMO-LUMO gap, MEP surface, NBO analysis, and other desired properties.

Molecular Docking: Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In drug discovery, it is used to predict how a small molecule (ligand), such as a bromothiazole derivative, binds to the active site of a protein target.

Key Applications of Molecular Docking:

-

Binding Mode Prediction: Determining the most likely conformation and orientation of the bromothiazole derivative within the protein's binding pocket.

-

Binding Affinity Estimation: Scoring functions are used to estimate the strength of the interaction, which can be correlated with biological activity.

-

Virtual Screening: Docking large libraries of compounds against a protein target to identify potential hits.

-

Structure-Activity Relationship (SAR) Elucidation: Understanding how different substituents on the bromothiazole scaffold affect binding to the target.

Visualizing the Molecular Docking Workflow:

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking of a Bromothiazole Derivative

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11]

-

Prepare the protein using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of the bromothiazole derivative.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Binding Site Definition:

-

Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature data.

-

Define a grid box that encompasses the binding site.

-

-

Docking Simulation:

-

Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will generate multiple binding poses.

-

-

Pose Analysis and Scoring:

-

Analyze the generated poses to identify the most favorable binding mode.

-

Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

-

Use the docking score to rank the compound's potential affinity for the target.

-

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13] The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

Key Components of a QSAR Study:

-

Dataset: A collection of compounds with known biological activities (e.g., IC50 values).

-

Molecular Descriptors: Numerical values that describe the physicochemical properties of the molecules (e.g., topological, electronic, and steric properties).

-

Statistical Model: A mathematical equation that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS).

-

Model Validation: Rigorous statistical validation to ensure the model is robust and predictive.

Visualizing the QSAR Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 7. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] QSAR Analysis of Benzothiazole Derivatives of Antimalarial Compounds Based On AM1 Semi-Empirical Method | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Functionalization of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis and functionalization of (2-Bromothiazol-5-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and the underlying scientific rationale for key methodological choices. The protocols are designed to be self-validating, supported by characterization data, and grounded in authoritative scientific literature.

Introduction: The Significance of the 2-Bromothiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable component in the design of bioactive molecules. The 2-bromothiazole moiety, in particular, serves as a versatile synthetic handle, enabling a diverse range of functionalization through cross-coupling reactions. The presence of a methanamine group at the 5-position further expands the synthetic utility, providing a nucleophilic center for the introduction of various pharmacophoric elements. (2-Bromothiazol-5-yl)methanamine is a crucial intermediate for the synthesis of kinase inhibitors, antiviral, and antibacterial agents.[1] This guide will detail reliable methods for its synthesis and subsequent chemical modifications.

Synthesis of this compound

Two primary synthetic routes are presented for the preparation of the title compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: From 2-Bromo-5-formylthiazole via Reductive Amination

This route involves the initial synthesis of 2-bromo-5-formylthiazole followed by a reductive amination to yield the desired primary amine.

Workflow for Synthesis Route 1

References

Application Note: Synthetic Strategies for the Functionalization of (2-Bromothiazol-5-yl)methanamine via Electrophilic Attack

Abstract

(2-Bromothiazol-5-yl)methanamine hydrochloride is a versatile bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structure features a highly reactive primary aminomethyl group, ideal for derivatization, and a 2-bromo substituent on the thiazole ring, which serves as a synthetic handle for subsequent cross-coupling reactions. This unique combination allows for the rapid generation of diverse chemical libraries. This guide provides a detailed overview of the reactivity of the primary amine with various classes of electrophiles, offering field-proven, step-by-step protocols for common transformations including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and urea formation.

Introduction: A Scaffold of Pharmaceutical Importance

The thiazole ring is a privileged scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs and biologically active agents.[3][4] Its aromatic nature and the presence of sulfur and nitrogen heteroatoms enable diverse, high-affinity interactions with biological targets.[5][6] (2-Bromothiazol-5-yl)methanamine, in particular, provides an excellent starting point for exploring structure-activity relationships (SAR). The primary amine at the 5-position allows for the introduction of a wide array of functional groups, while the bromine at the 2-position can be utilized in a secondary step for late-stage diversification using metal-catalyzed cross-coupling reactions. This application note focuses exclusively on the reactions of the primary amine with electrophiles, a fundamental step in the elaboration of this scaffold.

Core Chemical Properties and Reactivity

The primary reactive site of (2-Bromothiazol-5-yl)methanamine for the reactions discussed herein is the terminal primary amine. This group acts as a potent nucleophile, readily attacking electron-deficient centers. The starting material is supplied as a hydrochloride salt to enhance stability and shelf-life. However, for the amine to act as a nucleophile, it must first be neutralized to its free base form. This is typically achieved in situ through the addition of a non-nucleophilic organic base.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Compound Name | This compound | [7] |

| CAS Number | 1001413-46-2 | [7] |

| Molecular Formula | C₄H₆BrClN₂S | |

| Molecular Weight | 229.53 g/mol | - |

| Free Base CAS | 131748-92-0 | [8][9] |

| Free Base Formula | C₄H₅BrN₂S | [8] |

| Free Base MW | 193.07 g/mol | [8] |

Critical First Step: Neutralization of the Hydrochloride Salt